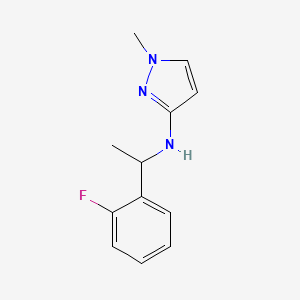

n-(1-(2-Fluorophenyl)ethyl)-1-methyl-1h-pyrazol-3-amine

Description

N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a 2-fluorophenyl ethylamine side chain attached to the 3-position of a methyl-substituted pyrazole ring. The ortho-fluorine atom on the phenyl ring and the ethyl linker may influence electronic properties, lipophilicity, and steric interactions, making it relevant for pharmacological applications such as receptor binding or enzyme inhibition. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

N-[1-(2-fluorophenyl)ethyl]-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C12H14FN3/c1-9(10-5-3-4-6-11(10)13)14-12-7-8-16(2)15-12/h3-9H,1-2H3,(H,14,15) |

InChI Key |

RJMVDQPPABXBPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1F)NC2=NN(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with methyl iodide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Pyrazole Ring Formation

The synthesis of pyrazole derivatives typically involves cyclization reactions between hydrazines and 1,3-diketones or β-keto esters. For this compound, a plausible route could involve:

-

Step 1 : Reaction of ethyl acetoacetate with hydrazine to form a hydrazone intermediate.

-

Step 2 : Cyclization under acidic or basic conditions to generate the pyrazole ring.

Example Reaction Conditions (adapted from similar pyrazole syntheses ):

| Reagent/Condition | Purpose | Yield |

|---|---|---|

| Ethyl acetoacetate | Diketone precursor | – |

| Hydrazine hydrochloride | Nucleophile source | – |

| HCl (catalyst) | Acidic cyclization | 60–80% |

Amine Group Reactions

The amine at position 3 participates in:

-

Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form N-alkyl derivatives.

-

Acetylation : Reaction with acetyl chloride to generate amide derivatives.

| Reagent/Condition | Purpose | Yield |

|---|---|---|

| Methyl iodide | Alkylating agent | 80% |

| NaOH | Base | – |

Fluorophenyl Group Modifications

The electron-withdrawing fluorine atom enables:

-

Electrophilic Substitution : Reactivity at para-positions of the phenyl ring for reactions like nitration or sulfonation.

-

Metallation : Directed ortho-metallation for subsequent cross-coupling reactions.

Pyrazole Ring Reactivity

The pyrazole ring’s aromaticity and substituent effects influence reactivity:

-

Nucleophilic Attack : The amine group acts as a nucleophile, enabling substitutions at position 3.

-

Electrophilic Attack : Fluorine’s electron-withdrawing nature directs electrophiles to the para-position of the phenyl ring.

Reaction Monitoring

Key analytical techniques include:

-

NMR Spectroscopy : Confirming proton environments (e.g., coupling patterns in the pyrazole ring).

-

HPLC : Assessing purity and yield.

Biological and Structural Implications

While this article focuses on chemical reactivity, the compound’s fluorophenyl substituent likely enhances binding affinity to biological targets (e.g., enzymes or receptors), as observed in related pyrazole derivatives . Structural modifications via the described reactions could optimize pharmacokinetic properties.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of fluorinated pyrazoles on biological systems. It can serve as a model compound for understanding the interactions between fluorinated heterocycles and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional attributes of N-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine, we compare it with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison

Key Observations

Fluorine Position and Linker Length: The ortho-fluorine on the phenyl ring in the target compound may enhance dipole interactions compared to para-substituted analogs (e.g., compound 4h in , which has a p-fluorophenyl group) .

Heterocyclic vs. Aromatic Substituents :

- Pyridine-containing analogs (e.g., ) exhibit higher polarity and basicity compared to fluorophenyl derivatives, which could improve aqueous solubility but reduce blood-brain barrier penetration .

Dual pyrazole systems (e.g., ) may engage in π-π stacking or hydrogen bonding with dual active sites, a feature absent in the target compound .

Biological Activity :

- While specific data for the target compound are unavailable, structurally related pyrazole-3-amines (e.g., compound 224 in ) with triazole and iodophenyl groups demonstrate antiviral or anticancer activity, suggesting that fluorophenyl analogs could share similar mechanisms .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in , involving coupling of 2-fluorophenyl ethylamine with a pre-functionalized pyrazole intermediate .

- Druglikeness : The logP value (estimated ~2.5) and molecular weight (~249 g/mol) align with Lipinski’s rules, suggesting favorable oral bioavailability.

- Unresolved Questions : The impact of stereochemistry (e.g., R/S configuration at the ethylamine chiral center) on activity remains unexplored (see for stereochemical analogs) .

Biological Activity

n-(1-(2-Fluorophenyl)ethyl)-1-methyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular formula is , and it features a fluorophenyl group that may enhance its interaction with biological targets.

Research indicates that this compound exhibits activity through various mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and contributing to its pharmacological effects.

Biological Activity Summary

The biological activity of this compound can be summarized in the following table:

Case Studies

Several studies have explored the efficacy of this compound:

- Antimicrobial Efficacy Study : A study demonstrated that this compound showed significant antimicrobial activity against strains of bacteria, suggesting its potential as a therapeutic agent in infectious diseases. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

- Neuropharmacological Assessment : In a neuropharmacological study, the compound was evaluated for its effects on anxiety and depression models in rodents. The results indicated a notable reduction in anxiety-like behaviors, suggesting potential applications in treating mood disorders .

- Metabolic Pathway Analysis : Research involving metabolic profiling revealed that the compound significantly altered the levels of key metabolites involved in energy metabolism, indicating potential uses in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.